Diethyl ethylphosphonate

Description

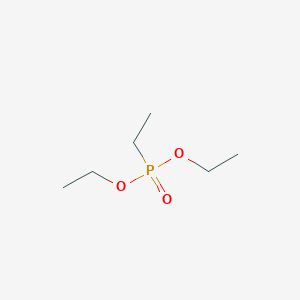

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATNZNJRDOVKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025051 | |

| Record name | Diethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl ethylphosphonate is a colorless liquid with a mild odor. (NTP, 1992), Colorless liquid with a sweet odor; [HSDB] | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 to 181 °F at 11 mmHg (NTP, 1992), 198 °C @ 760 MM HG | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °F (NTP, 1992), 221 °F OC | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, MISCIBLE WITH MOST COMMON ORG SOLVENTS | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0259 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0259 @ 20 °C/4 °C | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.73 (AIR= 1) | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.31 [mmHg] | |

| Record name | Diethyl ethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

78-38-6 | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-ethyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52Q01P44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

388 °F (NTP, 1992) | |

| Record name | DIETHYL ETHYLPHOSPHONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Diethyl Ethylphosphonate (CAS 78-38-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethyl ethylphosphonate (CAS 78-38-6), a versatile organophosphorus compound. This document details its physicochemical properties, safety and handling protocols, and comprehensive experimental procedures for its synthesis and analysis. While primarily recognized for its industrial applications, particularly as a flame retardant and chemical intermediate, this guide also explores the broader context of phosphonates in medicinal chemistry, highlighting their potential as phosphate isosteres in drug design. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a precursor for more complex, biologically active molecules.

Introduction

This compound, an ester of ethylphosphonic acid, is a colorless liquid with a characteristic mild odor. Its chemical structure features a stable carbon-phosphorus bond, a defining characteristic of the phosphonate functional group. This inherent stability, particularly to hydrolysis compared to phosphate esters, makes phosphonate-containing molecules valuable in various chemical and biological applications.

For drug development professionals, the significance of this compound lies not in its direct therapeutic activity, but in its role as a versatile synthetic building block. The phosphonate moiety is a well-established bioisostere of the phosphate group, a ubiquitous functional group in numerous biological processes. By replacing a labile P-O-C linkage with a robust P-C bond, medicinal chemists can design stable analogs of phosphorylated substrates, inhibitors, and transition states for a wide range of enzymes.[1][2][3][4] This strategy has been successfully employed in the development of antiviral drugs, osteoporosis treatments, and enzyme inhibitors targeting key players in metabolic pathways.[1][3][4] This guide, therefore, presents this compound as a foundational reagent for the synthesis of novel phosphonate derivatives with potential therapeutic applications.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its proper handling and use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 78-38-6 | [5] |

| Molecular Formula | C6H15O3P | [5] |

| Molecular Weight | 166.16 g/mol | [5] |

| Appearance | Colorless liquid with a mild odor | [5] |

| Boiling Point | 198-202 °C (at 760 mmHg) | Santa Cruz Biotechnology |

| Density | 1.024 g/mL at 20 °C | ChemicalBook |

| Solubility | Miscible with alcohol, ether, and organic solvents. Slightly miscible with water. | ChemicalBook |

| Refractive Index (n20/D) | 1.417 | Sigma-Aldrich |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize exposure risks.

Hazard Classifications:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Keep away from strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an ethyl halide.[6][7][8][9]

Reaction Scheme:

Materials:

-

Triethyl phosphite (≥98% purity)

-

Ethyl iodide

-

This compound (for initial heel, optional but recommended for larger scale)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a vacuum take-off head

-

Graduated dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, nitrogen-flushed three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a graduated dropping funnel.

-

Initial Heel (Optional): For larger-scale reactions, it is advantageous to add a "heel" of this compound (approximately 20-25% of the total triethyl phosphite weight) to the reaction flask.[6] This helps to maintain a higher reaction temperature from the outset.

-

Catalyst Addition: Add a catalytic amount of ethyl iodide (approximately 2-2.5 wt% of the triethyl phosphite) to the reaction flask (or the heel).

-

Heating: Heat the contents of the flask to 175-185 °C using a heating mantle.

-

Addition of Triethyl Phosphite: Slowly add triethyl phosphite from the dropping funnel to the heated reaction mixture. The rate of addition should be controlled to maintain the reaction temperature within the 175-185 °C range, as the reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 175-185 °C for an additional 1-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC) or ³¹P NMR spectroscopy to check for the disappearance of the triethyl phosphite starting material.

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The crude this compound can be purified by vacuum distillation.[6][10] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 82-83 °C at 11 mmHg).

Analytical Protocols

Accurate characterization of the synthesized this compound is crucial for its use in further research and development.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

| Parameter | Value |

| Column | HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 80 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Expected Retention Time: The retention time will vary depending on the specific instrument and conditions but can be determined by injecting a known standard.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.15-4.01 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).

-

δ 1.72 (dq, J = 18.1, 7.6 Hz, 2H): Methylene protons of the ethyl group attached to phosphorus (P-CH₂CH₃).

-

δ 1.31 (t, J = 7.1 Hz, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃).

-

δ 1.15 (dt, J = 20.0, 7.6 Hz, 3H): Methyl protons of the ethyl group attached to phosphorus (P-CH₂CH₃).[11]

³¹P NMR (162 MHz, CDCl₃, proton-decoupled):

-

δ ~30-34 ppm: A single peak characteristic of an ethylphosphonate. The exact chemical shift can vary slightly based on solvent and concentration.[11][12]

Biological Significance and Drug Development Perspective

While this compound itself is not known to have direct therapeutic applications, its core phosphonate structure is of significant interest to the drug development community. Phosphonates are recognized as effective and stable mimics of natural phosphate esters.[1][3]

Many critical biological processes involve the enzymatic cleavage of phosphate esters. By replacing the hydrolytically labile P-O bond with a stable P-C bond, phosphonate analogs can act as competitive inhibitors of these enzymes. This "phosphate mimicry" strategy has led to the development of a number of successful drugs.[1][3][4]

This compound serves as a readily available starting material for the synthesis of more elaborate phosphonate-containing molecules. Through further chemical modifications, the ethyl group attached to the phosphorus can be functionalized, or the ethyl esters can be hydrolyzed to the corresponding phosphonic acid, which is often the biologically active form. These derivative compounds can then be screened for inhibitory activity against various enzymatic targets in areas such as:

-

Antiviral Therapy: As analogs of nucleoside phosphates.[1]

-

Oncology: Targeting enzymes involved in cancer cell metabolism.

-

Neuroscience: Modulating the activity of enzymes in the nervous system.

Therefore, for drug development professionals, this compound represents a key entry point into the rich and promising field of phosphonate medicinal chemistry.

Conclusion

This compound (CAS 78-38-6) is an organophosphorus compound with well-defined physicochemical properties and established synthetic routes. While its primary industrial applications are as a flame retardant and chemical intermediate, its true value to the research and drug development communities lies in its potential as a versatile building block. The stable phosphonate moiety it contains is a proven bioisostere for the phosphate group, a cornerstone concept in modern medicinal chemistry. This technical guide provides the essential data and experimental protocols to enable researchers to safely handle, synthesize, and utilize this compound as a starting point for the creation of novel, biologically active phosphonate derivatives.

References

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Diethyl Ethylphosphonate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP), CAS No. 78-38-6, is an organophosphorus compound with the chemical formula C6H15O3P.[1] It presents as a colorless to pale yellow liquid with a mild, sweet odor.[2][3] This compound is a versatile intermediate in organic synthesis and finds applications as a flame retardant, plasticizer, and in the synthesis of pesticides and herbicides.[4][5][6] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 166.16 g/mol | [2][7] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Mild, sweet | [2] |

| Density | 1.024 g/mL at 20 °C | [7] |

| Boiling Point | 198 °C at 760 Torr | [8][9] |

| 82-83 °C at 11 mmHg | [10][11] | |

| Melting Point | Not available | [12] |

| Flash Point | 90 °C (closed cup) | [7] |

| 105 °C | [8][10][13] | |

| Refractive Index (n20/D) | 1.4163 - 1.417 | [2][7] |

| Vapor Pressure | 0.31 mmHg | [2] |

| 7.501 mbar at 20 °C | [12] | |

| Solubility | Slightly soluble in water. Miscible with alcohol, ether, and other organic solvents like chloroform and dichloromethane. | [2][4][5][10] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data Reference |

| ¹H NMR | Sadtler Research Laboratories Spectral Collection: 11841 |

| ¹³C NMR | Available in spectral databases. |

| ³¹P NMR | F.M.KHARRASOVA, V.D.EFIMOVA, SH.S.BIKEEV, R.A.SALAKHUTDINOV (1979) Zhurn.Obsch.Khim.(Russ. Lang.): v.49, N11, 2442-2446 |

| IR | Sadtler Research Laboratories Prism Collection: 10613 |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These represent general methodologies and may be adapted based on available instrumentation.

Boiling Point Determination (Micro Scale)

The boiling point can be determined using a micro-boiling point apparatus.[13]

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A boiling chip is added to ensure smooth boiling.

-

Apparatus Setup: The test tube is placed in a heating block. A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the vapor temperature.

-

Heating: The sample is heated gently.

-

Measurement: As the liquid boils and a reflux ring of condensing vapor becomes visible on the side of the test tube, the temperature is recorded when the reflux ring is stable and level with the thermometer bulb. This temperature is the boiling point.[11]

Density Measurement

The density of this compound can be accurately measured using a pycnometer or a digital density meter.[6][10]

-

Using a Pycnometer:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatically controlled water bath to bring the liquid to the desired temperature (e.g., 20 °C).

-

The pycnometer is removed from the bath, carefully dried, and its mass is determined.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

-

-

Using a Digital Density Meter:

Refractive Index Measurement

An Abbe refractometer is commonly used for this measurement.[14][15]

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[16]

¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[17] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[17] The sample should be free of any solid particles.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard proton NMR experiment is then run.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts, integrations, and coupling patterns are then analyzed.

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[2] However, it undergoes several important chemical reactions.

Hydrolysis

This compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of ethyl ethylphosphonate and subsequently ethylphosphonic acid.[3][12] The hydrolysis proceeds in a stepwise manner.[18][19]

Caption: Hydrolysis of this compound.

Reactivity with Reducing and Oxidizing Agents

-

Strong Reducing Agents: In the presence of strong reducing agents like hydrides, organophosphates such as this compound can form highly toxic and flammable phosphine gas.[1][4][14]

-

Oxidizing Agents: Partial oxidation by strong oxidizing agents can lead to the release of toxic phosphorus oxides.[1][4][14] It is incompatible with strong oxidizing agents.[4]

Michaelis-Arbuzov Reaction

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an ethyl halide (e.g., ethyl iodide or ethyl bromide).[1][20]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance.[12] It is harmful if swallowed and causes serious eye irritation or damage.[12][21] It is also an irritant to the skin and respiratory system.[12][22] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

This compound is a valuable organophosphorus compound with well-defined physical and chemical properties. A thorough understanding of these characteristics, along with its reactivity and appropriate handling procedures, is essential for its safe and effective use in research and industrial applications. The experimental protocols provided in this guide offer a foundation for the accurate determination of its key properties.

References

- 1. This compound | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. CAS 78-38-6: this compound | CymitQuimica [cymitquimica.com]

- 4. How To [chem.rochester.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. quora.com [quora.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. chemconnections.org [chemconnections.org]

- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 15. mt.com [mt.com]

- 16. Refractive index - Wikipedia [en.wikipedia.org]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 21. rudolphresearch.com [rudolphresearch.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Diethyl Ethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl ethylphosphonate (DEEP), an organophosphorus compound with significant applications in industrial and research settings. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a versatile building block in organic synthesis. Experimental protocols for its synthesis and characterization are provided, alongside visualizations of key reaction pathways to support researchers and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is an organophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group and two ethoxy groups.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 78-38-6[1] |

| Molecular Formula | C₆H₁₅O₃P[1] |

| Molecular Weight | 166.16 g/mol [1] |

| SMILES | CCOP(=O)(CC)OCC[1] |

| InChI | InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3[1] |

| InChIKey | AATNZNJRDOVKDD-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid with a mild odor.[1] It exhibits stability under standard conditions but can undergo hydrolysis in acidic or basic environments. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Density | 1.024 g/mL at 20 °C | |

| Boiling Point | 198 °C at 760 mmHg | [1] |

| Refractive Index | 1.417 at 20 °C | |

| Solubility | Miscible with alcohol and ether. Slightly soluble in water. |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with an ethyl halide.

Michaelis-Arbuzov Reaction Pathway

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the laboratory synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

Ethyl iodide

-

Reaction flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A heel of previously synthesized this compound is added to the reaction flask to serve as a high-boiling solvent.

-

A catalytic amount of ethyl iodide is introduced into the reaction flask.

-

The reaction mixture is heated to approximately 175-185 °C under an inert atmosphere.

-

Triethyl phosphite is added dropwise from the dropping funnel at a rate that maintains the reaction temperature.

-

After the addition is complete, the reaction mixture is held at the elevated temperature for a period to ensure the reaction goes to completion.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic methods.

| Technique | Observed Signals |

| ¹H NMR | δ (ppm) ~4.1 (m, 4H, OCH₂), ~1.7 (m, 2H, PCH₂), ~1.3 (t, 6H, OCH₂CH₃), ~1.1 (dt, 3H, PCH₂CH₃)[2] |

| ¹³C NMR | Signals corresponding to the ethoxy and ethyl groups attached to the phosphorus atom.[3] |

| ³¹P NMR | A single resonance characteristic of the phosphonate group.[1] |

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the ethylphosphonate moiety.

Horner-Wadsworth-Emmons Reaction

A key application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. After deprotonation at the carbon alpha to the phosphorus atom, the resulting carbanion reacts with aldehydes or ketones to form alkenes, typically with high (E)-stereoselectivity.

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Medicinal Chemistry

The phosphonate group is a well-established phosphate mimic in medicinal chemistry. This compound and similar phosphonates serve as building blocks for the synthesis of more complex molecules with potential biological activity. A notable application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where the phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can act as a linker or a binding motif.[4]

Other Applications

Beyond its use in fine chemical synthesis, this compound is widely employed as a flame retardant, a gasoline additive, an antifoam agent, a plasticizer, and a textile conditioner.[5] There is also research into its use as a component in electrolytes for lithium-ion batteries to enhance safety.

Safety and Handling

This compound is considered hazardous. It can be harmful if swallowed, cause serious eye damage, and is irritating to the skin and respiratory system. It is also toxic to aquatic organisms with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable organophosphorus compound with a broad range of applications. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility as a reagent in C-C bond-forming reactions like the Horner-Wadsworth-Emmons reaction make it a staple in organic synthesis. For researchers and professionals in drug development, its role as a precursor to phosphonic acids offers a gateway to novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in both research and industrial contexts.

References

Synthesis of Diethyl Ethylphosphonate from Triethyl Phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl ethylphosphonate from triethyl phosphite, a reaction of significant importance in organophosphorus chemistry. The primary method for this transformation is the Michaelis-Arbuzov reaction, a robust and widely utilized method for forming carbon-phosphorus bonds.[1][2] This guide will delve into the reaction mechanism, detailed experimental protocols, and quantitative data, presenting the information in a clear and accessible format for professionals in research and development.

Reaction Overview: The Michaelis-Arbuzov Reaction

The synthesis of this compound from triethyl phosphite is classically achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as ethyl iodide or ethyl bromide, to yield a dialkyl phosphonate.[1][2][3] The general transformation is illustrated below:

P(OCH₂CH₃)₃ + CH₃CH₂X → (CH₃CH₂)P(O)(OCH₂CH₃)₂ + CH₃CH₂X

Where X = I, Br

The reaction proceeds via a two-step nucleophilic substitution (Sɴ2) mechanism.[3][4] The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This results in the formation of a phosphonium salt intermediate. In the second step, the displaced halide ion attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the final product, this compound, and a molecule of ethyl halide.

Reaction Mechanism Diagram

References

The Dual-Pronged Approach of Diethyl Ethylphosphonate in Flame Retardancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl ethylphosphonate (DEEP) is a halogen-free organophosphorus flame retardant increasingly utilized across a diverse range of polymeric materials, including polyurethanes, epoxy resins, and polyesters. Its efficacy stems from a dual-action mechanism, exerting flame-inhibiting effects in both the gas and condensed phases. In the gas phase, DEEP thermally decomposes to release phosphorus-containing radicals that scavenge high-energy species essential for flame propagation. Concurrently, in the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, thereby impeding further pyrolysis. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

This compound (C₆H₁₅O₃P) is a liquid additive flame retardant valued for its high phosphorus content (approximately 18.6%), low viscosity, and good compatibility with various polymer matrices.[1] As a halogen-free alternative, DEEP addresses the environmental and health concerns associated with traditional halogenated flame retardants.[2] Its mode of action is multifaceted, involving chemical interactions in both the gaseous and solid states during combustion. Understanding these mechanisms is paramount for the strategic design and optimization of flame-retardant polymer formulations.

Mechanism of Action

The flame-retardant efficacy of this compound is attributed to its ability to interrupt the combustion cycle at two critical stages: in the gas phase where flammable gases combust, and in the condensed phase where the polymer pyrolyzes.

Gas-Phase Inhibition

During combustion, the heat generated pyrolyzes the polymer, releasing flammable volatile compounds. In the gas phase, these volatiles react with atmospheric oxygen in a self-sustaining radical chain reaction. The most critical radicals driving this reaction are highly reactive hydroxyl (•OH) and hydrogen (H•) radicals.

DEEP's primary role in the gas phase is to quench these flame-propagating radicals.[3] Upon heating, DEEP undergoes thermal decomposition, releasing a variety of phosphorus-containing species. These species, including phosphorus-centered radicals such as PO• and PO₂•, and phosphorus-containing acids like HPO•, act as potent radical scavengers.[3] They catalytically recombine the •OH and H• radicals into less reactive species, primarily water (H₂O), effectively terminating the chain reactions of combustion.[3] This "flame poisoning" effect reduces the heat feedback to the polymer surface, thus slowing down the pyrolysis process.

Condensed-Phase Action

In the condensed phase, DEEP's mechanism is centered on altering the thermal degradation pathway of the polymer to favor the formation of a protective char layer. This process involves several key steps:

-

Decomposition to Phosphoric Acid: Upon heating, DEEP can hydrolyze and decompose to form phosphoric acid and polyphosphoric acid.

-

Catalysis of Dehydration and Cross-linking: These phosphoric acid species act as catalysts, promoting the dehydration of the polymer backbone. This process removes hydroxyl groups and facilitates cross-linking reactions within the polymer matrix.

-

Char Formation: The resulting cross-linked structure is more thermally stable and less prone to breaking down into flammable volatile compounds. Instead, it forms a carbonaceous char layer on the surface of the material.

-

Barrier Effect: This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of oxygen to the polymer surface. It also traps the flammable volatiles, preventing their escape into the gas phase. In some instances, a glassy layer of polymeric phosphoric acid can also form, further inhibiting pyrolysis.

Data Presentation

The flame-retardant performance of DEEP, both alone and in synergy with other flame retardants, has been evaluated in various polymers. The following tables summarize key quantitative data from flammability tests.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

| Polymer System | DEEP Content (php¹) | Co-additives (php¹) | LOI (%) | UL-94 Rating | Reference |

| Rigid Polyurethane Foam (RPUF) | 15 | APP (5) | 24.9 | V-0 | [3] |

| Epoxy Resin | - | - | Data not available for DEEP alone | - | |

| Polyester | - | - | Data not available for DEEP alone | - | |

| Polycarbonate | - | - | Data not available for DEEP alone | - | |

| ¹ parts per hundred parts of polyol |

Table 2: Cone Calorimetry Data

| Polymer System | DEEP Content (php¹) | Co-additives (php¹) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) | Reference |

| Rigid Polyurethane Foam (RPUF) | 20 | None | Lower than APP-containing foam | 23.43 (for RPUF with 15 php DEEP & 5 php APP) | - | [3] |

| Epoxy Resin | - | - | Data not available | Data not available | Data not available | |

| Polyester | - | - | Data not available | Data not available | Data not available | |

| Polycarbonate | - | - | Data not available | Data not available | Data not available | |

| ¹ parts per hundred parts of polyol |

Note: There is a notable lack of publicly available quantitative data for DEEP as the sole flame retardant in many common polymer systems. Much of the existing research focuses on synergistic formulations.

Experimental Protocols

The evaluation of flame retardancy involves a suite of standardized tests. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of the material and the effect of the flame retardant on its decomposition profile.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30-800 °C).[3]

-

The analysis is conducted under a controlled atmosphere, typically nitrogen (for pyrolysis studies) or air (for oxidative degradation studies), with a constant flow rate (e.g., 50-100 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum mass loss rate, and the percentage of char residue at the final temperature.

-

Limiting Oxygen Index (LOI) Test

-

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Standard: ASTM D2863.

-

Apparatus: LOI apparatus, consisting of a vertical glass chimney, gas flow meters, and an ignition source.

-

Procedure:

-

A specimen of specified dimensions is clamped vertically in the center of the glass chimney.

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set to a value at which the specimen is expected to burn.

-

The top edge of the specimen is ignited with a flame.

-

The burning behavior of the specimen is observed. The test is considered positive if the flame propagates over a certain distance or burns for a specific duration.

-

The oxygen concentration is then systematically varied, and the test is repeated with new specimens until the minimum oxygen concentration required to sustain combustion is determined.

-

UL-94 Vertical Burning Test

-

Objective: To assess the burning behavior of a plastic material after exposure to a small flame.

-

Standard: ANSI/UL 94.

-

Apparatus: UL-94 test chamber, Bunsen burner, timer, and a layer of dry absorbent surgical cotton.

-

Procedure:

-

A rectangular bar specimen is held vertically by a clamp at its upper end.

-

A Bunsen burner with a specified flame height is positioned under the lower end of the specimen for 10 seconds and then removed.

-

The duration of flaming combustion after the first flame application is recorded.

-

As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.

-

The duration of flaming and glowing combustion after the second flame application is recorded.

-

Observations are made as to whether any flaming drips ignite the cotton placed below the specimen.

-

Based on the afterflame times, afterglow times, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2.

-

Cone Calorimetry

-

Objective: To measure the heat release rate and other combustion parameters of a material under controlled fire-like conditions.

-

Standard: ASTM E1354 / ISO 5660.

-

Apparatus: Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, and a gas analysis system.

-

Procedure:

-

A square specimen (typically 100 mm x 100 mm) is placed horizontally on a load cell.

-

The specimen is exposed to a constant level of radiant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.[3]

-

A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

-

During the test, the following parameters are continuously measured: time to ignition (TTI), mass loss rate (MLR), and the oxygen concentration in the exhaust gas stream.

-

From these measurements, key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR) are calculated based on the principle of oxygen consumption.

-

References

An In-depth Technical Guide to the Solubility of Diethyl Ethylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diethyl ethylphosphonate in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing a consolidated view of qualitative solubility and a comprehensive, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound (CAS No. 78-38-6) is an organophosphorus compound with the chemical formula C₆H₁₅O₃P. It is a colorless liquid with a mild odor.[1] This compound finds applications as a chemical intermediate, a reagent in organic synthesis, a flame retardant, and in heavy-metal extraction.[2][3] Understanding its solubility in organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on available chemical data, this compound is generally described as being soluble or miscible with a range of common organic solvents.[1][2][3][4] The term "miscible" implies that the two liquids can be mixed in all proportions to form a homogeneous solution.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble/Miscible[1][2][3] |

| Alcohol (general) | Miscible[3] | |

| Ethers | Diethyl Ether | Soluble/Miscible[1][2][3] |

| Halogenated Solvents | Chloroform | Soluble[3] |

| Dichloromethane | Slightly Soluble[3] | |

| Ketones | Acetone | A solution of 1000 µg/mL is noted[1] |

| Esters | Ethyl Acetate | Slightly Soluble[3] |

Note: The terms "Soluble," "Slightly Soluble," and "Miscible" are based on descriptive data from chemical suppliers and databases. For precise applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a general and robust method for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is adapted from standard laboratory practices for determining liquid-liquid equilibria.

Objective: To quantitatively determine the concentration of this compound in a solvent at saturation.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument

-

Syringes and syringe filters (solvent compatible, e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standards:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent. The concentrations should span the expected solubility range.

-

These standards will be used to create a calibration curve for the analytical instrument.

-

-

Sample Preparation (Equilibration):

-

In a series of sealed vials, add a known volume of the organic solvent.

-

To each vial, add an excess amount of this compound. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for initial phase separation.

-

To ensure complete separation of the undissolved this compound, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the solvent-rich phase (the supernatant).

-

Filter the aliquot through a solvent-compatible syringe filter to remove any micro-droplets of the undissolved phosphonate.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated GC-FID method.

-

-

Quantification:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the quantitative determination of this compound solubility.

References

Spectroscopic Profile of Diethyl Ethylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl ethylphosphonate (CAS No: 78-38-6), a compound of interest in various chemical and pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The following sections present the data for ¹H, ¹³C, and ³¹P NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.11 | dq | 4H | 7.1, 7.1 | O-CH₂-CH₃ |

| 1.74 | dq | 2H | 18.1, 7.6 | P-CH₂-CH₃ |

| 1.33 | t | 6H | 7.1 | O-CH₂-CH₃ |

| 1.17 | dt | 3H | 20.0, 7.6 | P-CH₂-CH₃ |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 61.5 | d, J(C-P) = 6.5 | O-CH₂-CH₃ |

| 18.8 | d, J(C-P) = 141.9 | P-CH₂-CH₃ |

| 16.5 | d, J(C-P) = 5.9 | O-CH₂-CH₃ |

| 6.6 | d, J(C-P) = 6.9 | P-CH₂-CH₃ |

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of this compound exhibits a single resonance, confirming the presence of one phosphorus atom in a specific chemical environment.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Solvent | Reference |

| ~30.1 | Not specified | 85% H₃PO₄ |

| 34.19 | CDCl₃ | Not specified |

Data sourced from SpectraBase and other chemical databases.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Strong | C-H stretch (alkane) |

| 1240 | Strong | P=O stretch (phosphoryl) |

| 1030 | Strong | P-O-C stretch |

| 960 | Medium | P-C stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is observed at m/z 166.[4]

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | 16.9 | [M]⁺ (Molecular Ion) |

| 139 | 53.7 | [M - C₂H₅]⁺ |

| 138 | 33.6 | [M - C₂H₆]⁺ |

| 122 | 22.6 | [M - C₂H₅O]⁺ |

| 111 | 100.0 | [M - C₂H₅O - H]⁺ or [PO(OC₂H₅)₂]⁺ |

| 93 | 68.4 | [P(O)(OH)(OC₂H₅)]⁺ |

| 81 | 20.8 | [P(O)(OH)₂]⁺ |

| 65 | 30.2 | [PO₂H₂]⁺ |

Data sourced from ChemicalBook and PubChem.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3.98 s

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

-

³¹P NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 64

-

Relaxation delay: 2.0 s

-

Reference: 85% H₃PO₄ (external)

-

Infrared (IR) Spectroscopy

Instrumentation and Method:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Attenuated Total Reflectance (ATR). A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Mass Spectrometry (MS)

Instrumentation and Method:

-

Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium

-

-

MS Conditions:

-

Ion source temperature: 230 °C

-

Mass range: m/z 40-400

-

Visualizations

The following diagrams illustrate the key spectroscopic analysis workflows and structural information.

References

The Genesis of a Workhorse Molecule: An In-depth Technical Guide to the Discovery and History of Diethyl Ethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP), a seemingly unassuming organophosphorus compound, holds a significant place in the landscape of chemical synthesis and material science. While not a household name, its discovery and the elucidation of its primary synthetic route laid the groundwork for the development of a vast array of phosphonate-based compounds with diverse applications, ranging from flame retardants to therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of this compound, with a focus on the seminal experimental work that brought this molecule to the forefront of organophosphorus chemistry.

The Dawn of Phosphonate Chemistry: Discovery and Key Figures

The story of this compound is intrinsically linked to the pioneering work of German chemist August Michaelis and Russian chemist Aleksandr Arbuzov. In the late 19th and early 20th centuries, their investigations into the reactivity of phosphorus compounds led to the discovery of a fundamental carbon-phosphorus bond-forming reaction.

In 1898, August Michaelis reported a reaction that, while not the direct synthesis of DEEP, was a critical precursor to its discovery. It was Aleksandr Arbuzov, however, who extensively explored and elucidated the mechanism of the reaction between trialkyl phosphites and alkyl halides, now famously known as the Michaelis-Arbuzov reaction . This reaction stands as the cornerstone of phosphonate synthesis and is the primary method for producing this compound.

The reaction involves the nucleophilic attack of a trivalent phosphorus ester (a trialkyl phosphite) on an alkyl halide. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced halide ion to form a pentavalent phosphorus species, a phosphonate.

The Michaelis-Arbuzov Reaction: The Synthetic Heart of this compound

The synthesis of this compound via the Michaelis-Arbuzov reaction is a classic example of this powerful transformation. The reaction proceeds between triethyl phosphite and an ethyl halide, typically ethyl iodide or ethyl bromide.

Experimental Workflow: Michaelis-Arbuzov Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Historical Experimental Protocols

While the exact first synthesis of this compound is not definitively documented in a single seminal paper, early 20th-century chemical literature contains numerous examples of the Michaelis-Arbuzov reaction. A well-documented and reliable procedure can be found in Organic Syntheses, Collective Volume 4. This procedure, while published later, represents a refined and standardized method that reflects the culmination of earlier work.

Synthesis of this compound (Adapted from Organic Syntheses, Coll. Vol. 4, p. 326)

Materials:

-

Triethyl phosphite

-

Ethyl iodide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Methodology:

-

A mixture of triethyl phosphite (2 moles) and ethyl iodide (1.6 moles) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux for a period of 3 hours.

-

After the reflux period, the apparatus is arranged for distillation, and the byproduct ethyl iodide is distilled off.

-

The remaining residue is then fractionally distilled under reduced pressure to yield the purified this compound.

Quantitative Data from Historical Syntheses

The following tables summarize the key quantitative data associated with the historical synthesis and physical properties of this compound.

Table 1: Reaction Parameters and Yields for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| Triethyl phosphite | 2 moles | Organic Syntheses, Coll. Vol. 4 |

| Ethyl iodide | 1.6 moles | Organic Syntheses, Coll. Vol. 4 |

| Reaction Conditions | ||

| Temperature | Reflux | Organic Syntheses, Coll. Vol. 4 |

| Time | 3 hours | Organic Syntheses, Coll. Vol. 4 |

| Yield | ||

| Product Yield | 98.5% | Organic Syntheses, Coll. Vol. 4 |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅O₃P | PubChem CID 6534 |

| Molecular Weight | 166.16 g/mol | PubChem CID 6534 |

| Boiling Point | 198 °C at 760 mmHg | CAS Common Chemistry |

| 82-83 °C at 11 mmHg | ChemicalBook | |

| Density | 1.0259 g/cm³ at 20 °C | CAS Common Chemistry |

| Refractive Index (n20/D) | 1.417 | Sigma-Aldrich |

Applications and Biological Significance

Historically and in modern times, this compound's primary applications lie outside the realm of direct therapeutic intervention.

1. Flame Retardant: DEEP is a widely used halogen-free flame retardant, particularly in polyurethane foams and polyesters. Its mechanism of action involves both gas-phase and condensed-phase inhibition of combustion. Upon heating, it decomposes to release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. It also promotes the formation of a protective char layer on the polymer surface.

Mechanism of Organophosphorus Flame Retardancy

Caption: The dual-phase flame retardant mechanism of this compound.

2. Chemical Intermediate: DEEP serves as a versatile intermediate in organic synthesis. The phosphonate moiety can be further functionalized, making it a valuable building block for the synthesis of more complex organophosphorus compounds, including ligands for catalysis and precursors for agrochemicals.

3. Drug Development Context: While this compound itself is not a therapeutic agent, the phosphonate group is a well-established bioisostere for the phosphate group in drug design. Phosphonates are more stable to hydrolysis by phosphatases, which can improve the pharmacokinetic profile of a drug. Therefore, the fundamental chemistry established with the synthesis of simple phosphonates like DEEP has had a profound, albeit indirect, impact on the development of phosphonate-containing drugs, including antivirals and bone resorption inhibitors. Recent studies have also explored the impact of DEEP on gut microbiota, indicating a potential for indirect biological effects that warrant further investigation.

Conclusion

The discovery and historical development of this compound are a testament to the power of fundamental chemical research. From its conceptual origins in the work of Michaelis and its practical synthesis through the Arbuzov reaction, DEEP has evolved from a laboratory curiosity to an industrially significant chemical. While its direct role in drug development is limited, the synthetic methodologies established for its creation have provided a robust platform for the synthesis of a wide range of biologically active phosphonates. Its continued use as a flame retardant and chemical intermediate underscores the enduring legacy of this foundational organophosphorus compound.

In-Depth Technical Guide on the Theoretical Studies of Diethyl Ethylphosphonate